molecular formula C14H15N3O B581615 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1314988-25-4

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Cat. No. B581615
M. Wt: 241.294
InChI Key: NXMUWEOJLSQVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopyridines are a class of compounds that contain a pyridine ring and an amino group . They are used in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of aminopyridines often involves the reaction of pyridine derivatives with a suitable nitrogen source . The exact method would depend on the specific structure of the target compound.


Molecular Structure Analysis

Aminopyridines have a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) and an amino group (NH2). The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Aminopyridines can participate in various chemical reactions, including those involving their amino group or the pyridine ring. For example, they can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Aminopyridines are generally solid at room temperature . Their exact physical and chemical properties (such as melting point, solubility, stability) would depend on their specific structure.

Scientific Research Applications

  • TNF-α Production Inhibition :

    • N-pyridinyl(methyl)fluorobenzamides, related to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, have been synthesized and evaluated as inhibitors of TNF-α production. N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, in particular, showed moderate inhibitory activity against carrageenan-induced rat paw oedema and a significant reduction in ear thickness in a PMA-induced mouse ear-swelling test (Collin et al., 1999).
  • HIV-1 Reverse Transcriptase Inhibition :

    • Nonnucleoside 3-aminopyridin-2(1H)-one derivatives, which are structurally similar, have been synthesized and evaluated for HIV-1 reverse transcriptase inhibitory properties. Certain analogs showed potent and highly selective antagonistic properties with low IC50 values, and two compounds were selected for clinical trials as antiviral agents (Saari et al., 1992).
  • Hydrogen-Bonding in Supramolecular Chemistry :

    • A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents (SRs) have been synthesized and characterized. These include various pyridine derivatives, which play a crucial role in forming hydrogen bonds in solid-state structures (Aakeröy et al., 2007).
  • Photodimerization in Organic Chemistry :

    • Studies on the ultraviolet irradiation of 2-aminopyridine and its derivatives, which are structurally related to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, have shown the formation of 1,4-dimers. This research provides insights into the unique chemical and physical properties of these dimers (Taylor & Kan, 1963).
  • Synthesis of Novel Benzamides :

    • A method for synthesizing novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides, using 2-aminopyridin-3-ol and related chemicals, has been developed. This process emphasizes good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021).
  • Study of Self-Association Processes :

    • Experimental and computational studies have been conducted on the self-association of 3-aminopyridine in various solvents. These studies help understand the association constants and the dimer structures important in self-association processes (Boyd et al., 2004).

Safety And Hazards

Like all chemicals, aminopyridines should be handled with care. They can be harmful if swallowed and can cause eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

Aminopyridines have been the subject of much research due to their wide range of potential applications, particularly in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMUWEOJLSQVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718564
Record name 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

CAS RN

1314988-25-4
Record name 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.